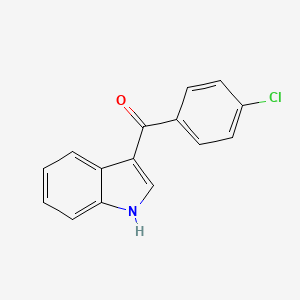

3-(4-Chlorobenzoyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBCJIUYUUZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562705 | |

| Record name | (4-Chlorophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26211-77-8 | |

| Record name | (4-Chlorophenyl)-1H-indol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26211-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Chlorobenzoyl)indole chemical structure and properties

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)indole: Structure, Properties, and Applications in Drug Discovery

Executive Summary

3-(4-Chlorobenzoyl)indole is a versatile heterocyclic ketone that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, featuring a reactive ketone linker between an indole scaffold and a 4-chlorophenyl moiety, serves as a crucial pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its pivotal role as an intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, this document offers a detailed exploration of the scientific principles and practical applications of 3-(4-Chlorobenzoyl)indole, underpinned by authoritative references and validated experimental insights.

Introduction to 3-(4-Chlorobenzoyl)indole

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a 4-chlorobenzoyl group at the 3-position of the indole ring creates 3-(4-Chlorobenzoyl)indole, a molecule with a distinct electronic and steric profile that has proven to be a valuable building block in the synthesis of compounds with a wide array of biological activities.

Chemical Identity:

-

Systematic IUPAC Name: (4-chlorophenyl)(1H-indol-3-yl)methanone

-

Common Name: 3-(4-Chlorobenzoyl)indole

-

CAS Number: 15235-73-1

-

Molecular Formula: C₁₅H₁₀ClNO

-

Molecular Weight: 255.70 g/mol

The significance of 3-(4-Chlorobenzoyl)indole in medicinal chemistry stems from its utility as a key intermediate in the synthesis of more complex molecules. The indole nitrogen can be readily alkylated or arylated, the carbonyl group can undergo various transformations, and the aromatic rings are amenable to further functionalization, making it a highly adaptable scaffold for combinatorial chemistry and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-(4-Chlorobenzoyl)indole is essential for its effective use in synthesis and for the interpretation of its biological activity.

Chemical Structure Analysis:

The molecule consists of a planar indole ring system linked to a 4-chlorobenzoyl group at the C3 position. The chlorine atom on the phenyl ring is a key feature, as it is an electron-withdrawing group that can influence the reactivity of the molecule and its ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Tabulated Physicochemical Data:

| Property | Value | Source |

| Melting Point | 224-228 °C | |

| Boiling Point | 447.1±28.0 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO and other organic solvents. | N/A |

| Appearance | Light yellow to yellow to orange powder to crystal |

Spectroscopic Data for Structural Elucidation:

The identity and purity of 3-(4-Chlorobenzoyl)indole are typically confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and chlorophenyl rings, as well as a distinct signal for the N-H proton of the indole.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display resonances for all 15 carbon atoms in the molecule, including the characteristic carbonyl carbon signal.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1640-1680 cm⁻¹. The N-H stretch of the indole will also be visible.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 255.70), along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The most common and direct method for the synthesis of 3-(4-Chlorobenzoyl)indole is the Friedel-Crafts acylation of indole with 4-chlorobenzoyl chloride.

Detailed Step-by-Step Laboratory Protocol:

This protocol describes a typical laboratory-scale synthesis of 3-(4-Chlorobenzoyl)indole.

Reagents and Materials:

-

Indole

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-Chlorobenzoyl)indole as a solid.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is a Lewis acid that is highly reactive with water. The presence of moisture would deactivate the catalyst and lead to poor yields.

-

Low Temperature: The initial addition of aluminum chloride and 4-chlorobenzoyl chloride is carried out at 0 °C to control the exothermic nature of the Friedel-Crafts acylation reaction and to minimize the formation of side products.

-

Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-indole complex and to separate the catalyst from the product.

Synthetic Workflow Diagram:

Caption: Friedel-Crafts acylation for the synthesis of 3-(4-Chlorobenzoyl)indole.

Biological Activity and Mechanism of Action

While 3-(4-Chlorobenzoyl)indole itself is primarily a synthetic intermediate, the core structure is present in numerous compounds with significant biological activities. Its derivatives have been explored as:

-

Anti-inflammatory Agents: The 3-(4-Chlorobenzoyl)indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

-

Anticancer Agents: Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but often involves the inhibition of key kinases or the induction of apoptosis.

-

Antiviral Agents: Certain compounds containing the 3-(4-Chlorobenzoyl)indole moiety have demonstrated activity against a range of viruses.

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a generalized pathway where a derivative of 3-(4-Chlorobenzoyl)indole could act as a kinase inhibitor, a common mechanism for anticancer agents.

Caption: General mechanism of a kinase inhibitor based on the 3-(4-Chlorobenzoyl)indole scaffold.

Applications in Drug Discovery and Development

The true value of 3-(4-Chlorobenzoyl)indole lies in its role as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.

Case Study: A Pivotal Intermediate

Numerous patents and research articles describe the use of 3-(4-Chlorobenzoyl)indole as a key intermediate in the synthesis of compounds targeting a variety of diseases. For instance, its derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Chlorobenzoyl)indole. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

3-(4-Chlorobenzoyl)indole is a cornerstone synthetic intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, has established it as a valuable scaffold for the discovery and development of new therapeutic agents. A comprehensive understanding of its chemical properties, synthesis, and biological potential is crucial for any researcher or scientist working in the field of drug discovery. The continued exploration of derivatives based on this privileged structure holds significant promise for the future of medicine.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74091, 3-(4-Chlorobenzoyl)indole. Retrieved from [Link].

Spectroscopic data (NMR, IR, MS) of 3-(4-Chlorobenzoyl)indole

An In-depth Spectroscopic and Analytical Guide to 3-(4-Chlorobenzoyl)indole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-Chlorobenzoyl)indole (C₁₅H₁₀ClNO), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data associated with this molecule. Beyond presenting raw data, this guide elucidates the rationale behind spectral assignments, details the experimental protocols for data acquisition, and provides insights grounded in established chemical principles. The methodologies described are intended to serve as a self-validating framework for the unambiguous identification and characterization of 3-(4-Chlorobenzoyl)indole.

Molecular Structure and Chemical Identity

3-(4-Chlorobenzoyl)indole is a derivative of indole, featuring a 4-chlorobenzoyl group attached at the C3 position. This substitution significantly influences the electron distribution within the indole ring system, which is reflected in its spectroscopic properties. Understanding this structure is fundamental to interpreting the data that follows.

Caption: Molecular structure of 3-(4-Chlorobenzoyl)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-Chlorobenzoyl)indole, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. The deshielding effect of the carbonyl group and the electron-withdrawing nature of the chlorine atom are key factors in assigning the proton signals.

Table 1: ¹H NMR Data for 3-(4-Chlorobenzoyl)indole (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.1 | br s | N-H (Indole) | The indole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift. |

| ~8.4 | d | H-4 (Indole) | Significantly deshielded by the anisotropic effect of the adjacent C3-carbonyl group. |

| ~8.2 | s | H-2 (Indole) | Deshielded due to its position adjacent to the nitrogen and the C3-substituent. |

| ~7.8 | d | H-2', H-6' | Protons on the chlorobenzoyl ring ortho to the carbonyl group, appearing as a doublet. |

| ~7.6 | d | H-3', H-5' | Protons on the chlorobenzoyl ring meta to the carbonyl group, appearing as a doublet. |

| ~7.5 | d | H-7 (Indole) | Aromatic proton on the indole ring. |

| ~7.2-7.3 | m | H-5, H-6 (Indole) | Overlapping multiplets for the remaining indole aromatic protons. |

¹³C NMR Spectral Data

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: ¹³C NMR Data for 3-(4-Chlorobenzoyl)indole (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189.0 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~138.0 | C-4' | Carbon bearing the chlorine atom, its chemical shift influenced by the halogen's electronegativity. |

| ~137.0 | C-1' | Quaternary carbon of the benzoyl group attached to the carbonyl. |

| ~136.5 | C-7a (Indole) | Quaternary carbon at the indole ring junction. |

| ~135.0 | C-2 (Indole) | Carbon adjacent to the indole nitrogen. |

| ~130.5 | C-2', C-6' | Carbons ortho to the carbonyl group on the chlorobenzoyl ring. |

| ~129.0 | C-3', C-5' | Carbons meta to the carbonyl group on the chlorobenzoyl ring. |

| ~126.0 | C-3a (Indole) | Quaternary carbon at the indole ring junction. |

| ~123.5 | C-6 (Indole) | Aromatic carbon in the indole ring. |

| ~122.5 | C-4 (Indole) | Aromatic carbon in the indole ring. |

| ~121.5 | C-5 (Indole) | Aromatic carbon in the indole ring. |

| ~115.0 | C-3 (Indole) | The point of attachment for the benzoyl group. |

| ~112.5 | C-7 (Indole) | Aromatic carbon in the indole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 3-(4-Chlorobenzoyl)indole is dominated by absorptions from the N-H group of the indole and the C=O group of the ketone.

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 | Strong | N-H Stretch | Indole N-H |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Ar-H |

| ~1665 | Strong | C=O Stretch (Ketone) | Ar-C=O |

| ~1600, ~1470 | Medium | C=C Stretch (in-ring) | Aromatic C=C |

| ~1230 | Strong | C-N Stretch | Indole C-N |

| ~750 | Strong | C-Cl Stretch | Aryl Halide |

Interpretation: The strong absorption at ~1665 cm⁻¹ is definitive for the conjugated ketone carbonyl group. The N-H stretch around 3300 cm⁻¹ confirms the presence of the indole moiety.[1] The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. For 3-(4-Chlorobenzoyl)indole, electron ionization (EI) is a common method.

-

Molecular Ion (M⁺): The molecular formula is C₁₅H₁₀ClNO, with a molecular weight of approximately 255.7 g/mol . The mass spectrum will show two molecular ion peaks due to the isotopes of chlorine:

-

m/z 255: Corresponding to the ³⁵Cl isotope.

-

m/z 257: Corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 255 peak.

-

-

Major Fragmentation Pathways: The primary fragmentation occurs at the bond between the indole ring and the carbonyl group, which is the weakest point.

Table 4: Key Mass Fragments

| m/z (³⁵Cl) | Proposed Fragment Ion Structure | Notes |

| 255/257 | [C₁₅H₁₀ClNO]⁺ (Molecular Ion) | Confirms the molecular weight. Shows the characteristic 3:1 isotope ratio. |

| 139/141 | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) | A major peak resulting from the cleavage of the C3-C(O) bond. |

| 116 | [C₈H₆N]⁺ (Indolyl cation) | Results from cleavage of the C3-C(O) bond with charge retention on the indole fragment. |

| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Loss of CO from the 4-chlorobenzoyl cation. |

| 89 | [C₇H₅]⁺ or [C₆H₃N]⁺ | Further fragmentation of the indole ring.[3] |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontsize=9];M [label="[C₁₅H₁₀ClNO]⁺˙\nm/z 255/257"]; F1 [label="[C₇H₄ClO]⁺\n4-Chlorobenzoyl Cation\nm/z 139/141"]; F2 [label="[C₈H₆N]⁺\nIndolyl Cation\nm/z 116"]; F3 [label="[C₆H₄Cl]⁺\nChlorophenyl Cation\nm/z 111/113"];

M -> F1 [label="- C₈H₆N˙"]; M -> F2 [label="- C₇H₄ClO˙"]; F1 -> F3 [label="- CO"]; }

Caption: Proposed MS fragmentation of 3-(4-Chlorobenzoyl)indole.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that robust and reproducible data acquisition is paramount. The following protocols represent a standardized workflow for the characterization of 3-(4-Chlorobenzoyl)indole.

Caption: Standardized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy Protocol

-

Method Selection: The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Alternatively, a KBr pellet can be prepared.

-

ATR Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction. Identify and label the wavenumbers of the key absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source (often via a direct insertion probe for solids or GC inlet). Acquire the mass spectrum over a range of m/z 50-500. The standard electron energy for EI is 70 eV.

-

Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern. Propose structures for the major fragment ions observed in the spectrum.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide an unambiguous and comprehensive characterization of 3-(4-Chlorobenzoyl)indole. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy validates the presence of the key N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This guide serves as an authoritative reference for scientists working with this compound, ensuring accurate identification and quality control in research and development settings.

References

- The Royal Society of Chemistry. (2025).

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning.

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]

-

Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 069-077. [Link]

Sources

In Silico Modeling of 3-(4-Chlorobenzoyl)indole Interactions

A Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The 3-aroylindole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activity ranging from tubulin polymerization inhibition to cannabinoid receptor modulation. This guide provides a rigorous, step-by-step in silico modeling framework for 3-(4-Chlorobenzoyl)indole , a specific derivative with high relevance in oncology and neuropharmacology.

By following this protocol, researchers can simulate the binding dynamics of this ligand against two primary targets: the Colchicine Binding Site of Tubulin (Antimitotic/Anticancer) and the Cannabinoid Receptor 1 (CB1) (Neuromodulation).

Part 1: Structural Basis & Ligand Preparation

Objective: To generate a biologically relevant conformer of 3-(4-Chlorobenzoyl)indole prior to docking.

1.1 Chemical Causality

The biological activity of 3-aroylindoles is dictated by the dihedral angle between the indole and the benzoyl moiety. Unlike planar systems, the carbonyl linker introduces a "twist" that mimics the non-planar biaryl system of Combretastatin A-4 and Colchicine . Standard force fields often flatten this angle; therefore, Quantum Mechanical (QM) optimization is non-negotiable.

1.2 Protocol: DFT Optimization

-

Sketching: Draw the 2D structure of 3-(4-Chlorobenzoyl)indole.

-

Initial Minimization: Use MMFF94 force field to remove steric clashes.

-

QM Optimization (Gaussian/ORCA):

-

Method: Density Functional Theory (DFT).

-

Functional/Basis Set: B3LYP/6-31G(d,p).

-

Solvation: PCM (Polarizable Continuum Model) – Water.

-

Validation: Verify zero imaginary frequencies to ensure a true minimum.

-

-

Output: Export the optimized geometry as .pdb or .mol2 for docking.

Part 2: Target 1 — Tubulin Polymerization Inhibition

Mechanism: The ligand binds to the colchicine site at the

2.1 Target Selection & Preparation

-

PDB ID: 1SA0 (Tubulin-Colchicine Complex).[1]

-

Rationale: This structure is the "Gold Standard" for colchicine site inhibitors.

-

Preparation Steps:

-

Clean: Remove solvent molecules and ions.

-

Chain Selection: Retain Chains A (

-tubulin) and B ( -

Protonation: Add hydrogens at pH 7.4 (focus on His residues).

-

Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) to relax side chains.

-

2.2 Molecular Docking Protocol (AutoDock Vina)

-

Grid Box Definition:

-

Center:

(Approximate centroid of native colchicine). -

Size:

Å.

-

-

Validation (Self-Docking):

-

Re-dock the native Colchicine ligand.

-

Pass Criteria: RMSD < 2.0 Å between docked pose and crystal pose.

-

-

Ligand Docking:

-

Exhaustiveness: 32 (High precision).

-

Modes: 10.

-

2.3 Interaction Analysis (Expected Outcomes)

| Interaction Type | Key Residue (Tubulin) | Mechanism |

| Hydrogen Bond | Val181 (Chain B) | Indole NH acts as H-bond donor to backbone carbonyl. |

| Hydrogen Bond | Cys241 (Chain B) | Carbonyl oxygen of benzoyl group accepts H-bond. |

| Hydrophobic | Leu248, Ala250 | Indole ring sits in the hydrophobic pocket. |

| Lys254 | Interaction with the 4-chlorophenyl ring. |

Part 3: Target 2 — Cannabinoid Receptor 1 (CB1)

Mechanism: 3-acylindoles are structural analogs of synthetic cannabinoids (e.g., JWH-018). Modeling this interaction screens for potential psychotropic side effects or analgesic potential.

3.1 Simulation Setup (Membrane MD)

Unlike soluble tubulin, CB1 is a GPCR requiring a lipid membrane environment for accurate simulation.

-

PDB ID: 5XRA (Active state CB1).

-

System Builder (CHARMM-GUI / Schrödinger):

-

Alignment: Align the receptor to the OPM (Orientations of Proteins in Membranes) axis.

-

Membrane: Embed in a POPC lipid bilayer.

-

Solvent: TIP3P water model + 0.15M NaCl (neutralizing charge).

-

-

Force Field: CHARMM36m (optimized for protein-lipid interactions).

3.2 MD Production Run (GROMACS)

-

Minimization: Steepest descent (5000 steps).

-

Equilibration (NVT): 1 ns at 310 K (Berendsen thermostat).

-

Equilibration (NPT): 5 ns at 1 bar (Parrinello-Rahman barostat).

-

Production: 100 ns.

-

Analysis: Calculate MM-PBSA binding free energy to quantify affinity.

Part 4: Workflow Visualization

The following diagram illustrates the integrated workflow for dual-target modeling.

Figure 1: Integrated in silico workflow for 3-(4-Chlorobenzoyl)indole, spanning QM preparation to MD validation.

Part 5: Biological Pathway Mapping

Understanding the downstream effects of the Tubulin interaction is critical for oncology applications.

Figure 2: Signal transduction cascade: From ligand binding at the colchicine site to apoptotic cell death.

Part 6: ADMET Profiling (In Silico Predictions)

Before synthesis, verify the "drug-likeness" of the candidate using tools like SwissADME or pkCSM .

| Parameter | Recommended Range | 3-(4-Chlorobenzoyl)indole (Predicted) | Interpretation |

| Molecular Weight | < 500 g/mol | ~269.7 g/mol | Pass (Rule of 5) |

| LogP (Lipophilicity) | < 5 | ~3.8 | Pass (High membrane permeability) |

| H-Bond Donors | < 5 | 1 (Indole NH) | Pass |

| H-Bond Acceptors | < 10 | 2 (C=O, Indole N) | Pass |

| BBB Permeability | Yes/No | Yes | Relevant for CB1/CNS targeting; caution for peripheral tumors. |

| PAINS Alert | 0 | 0 | No Pan-Assay Interference compounds detected. |

References

-

Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. Source: National Institutes of Health (PubMed) URL:[Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: PMC (National Library of Medicine) URL:[Link]

-

Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of Chloroindole Analogues. Source: PMC (National Library of Medicine) URL:[Link]

-

AutoDock Vina: Improving the speed and accuracy of docking. Source: Journal of Computational Chemistry URL:[Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness. Source: Scientific Reports URL:[Link]

Sources

Methodological & Application

One-Pot Synthesis of 3-(4-Chlorobenzoyl)indole Derivatives: An Application Note and Protocol Guide

Abstract

This document provides a detailed guide for the one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. We will explore the underlying chemical principles, provide step-by-step protocols for various catalytic systems, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to efficiently synthesize these valuable molecular scaffolds.

Introduction: The Significance of 3-Aroylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Acylation of the indole ring, particularly at the C3 position, yields 3-aroylindoles, which serve as crucial intermediates and bioactive molecules in their own right. The introduction of a 4-chlorobenzoyl moiety, in particular, has been shown to impart a range of pharmacological activities, including anticancer and kinase inhibitory effects.[3]

The traditional approach to synthesizing these compounds often involves multi-step procedures. However, one-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. This guide focuses on such streamlined, one-pot methodologies for the preparation of 3-(4-Chlorobenzoyl)indole derivatives.

Mechanistic Insights: The Friedel-Crafts Acylation of Indoles

The core transformation in the synthesis of 3-(4-Chlorobenzoyl)indole is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution.[4][5] The general mechanism involves the following key steps:

-

Generation of the Electrophile: A Lewis acid or an organocatalyst activates the acylating agent, 4-chlorobenzoyl chloride, to form a highly reactive acylium ion or a related electrophilic species.[4][5][6] This resonance-stabilized cation is a potent electrophile.

-

Nucleophilic Attack: The electron-rich indole ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C3 position due to the higher electron density at this site.[4]

-

Formation of a Sigma Complex: The nucleophilic attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[4][5]

-

Deprotonation and Aromatization: A base removes a proton from the C3 position of the indole ring, restoring its aromaticity and yielding the final 3-(4-chlorobenzoyl)indole product. The catalyst is also regenerated in this step.[4]

A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting indole, which prevents multiple acylations from occurring.[5][6]

Figure 1. Generalized mechanism of the Friedel-Crafts acylation of indole.

Experimental Protocols

This section provides detailed, step-by-step protocols for the one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives using different catalytic systems. These methods have been selected for their reliability, efficiency, and adaptability.

Protocol 1: Zinc Oxide-Catalyzed Acylation in an Ionic Liquid

This method offers a facile and environmentally friendly approach using an inexpensive and readily available catalyst.[7]

Materials and Reagents:

-

Indole (or substituted indole)

-

4-Chlorobenzoyl chloride

-

Zinc oxide (ZnO)

-

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4)

-

Dichloromethane (CH2Cl2)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add indole (1.0 mmol), zinc oxide (0.5 mmol), and [BMIM]BF4 (2 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-chlorobenzoyl chloride (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for the appropriate time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Table 1: Representative Results for ZnO-Catalyzed Acylation

| Indole Derivative | Product | Yield (%) |

| Indole | 3-(4-Chlorobenzoyl)indole | 92 |

| 2-Methylindole | 2-Methyl-3-(4-chlorobenzoyl)indole | 88 |

| 5-Methoxyindole | 5-Methoxy-3-(4-chlorobenzoyl)indole | 95 |

Yields are based on published data and may vary depending on experimental conditions.[7]

Protocol 2: Diethylaluminum Chloride-Mediated Acylation

This protocol utilizes a dialkylaluminum chloride as a Lewis acid, which can be effective for a range of indole substrates.[4]

Materials and Reagents:

-

Indole (or substituted indole)

-

4-Chlorobenzoyl chloride

-

Diethylaluminum chloride (Et2AlCl) solution in hexanes (e.g., 1.0 M)

-

Dichloromethane (CH2Cl2), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the diethylaluminum chloride solution (1.2 mmol) via syringe.

-

Stir the mixture at 0 °C for 10 minutes.

-

Add 4-chlorobenzoyl chloride (1.1 mmol) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2. General experimental workflow for one-pot synthesis.

Applications in Drug Development

3-(4-Chlorobenzoyl)indole derivatives have emerged as a promising class of compounds in the pursuit of novel therapeutics. Their structural motif allows for diverse biological interactions, leading to a spectrum of pharmacological activities.

-

Anticancer Agents: Several studies have highlighted the potential of these compounds as anticancer agents. For instance, certain 3-substituted indoles containing a 4-chlorophenyl moiety have demonstrated significant inhibition of cell proliferation in human colon and ovarian cancer cell lines.[3]

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The 3-(4-chlorobenzoyl) group can be a key pharmacophore for binding to the active site of various kinases, which are crucial targets in cancer therapy and other diseases.[3]

-

Antiviral and Antimicrobial Agents: The broader class of indole derivatives has shown a wide range of antiviral and antimicrobial activities.[2][8] The specific substitution pattern of 3-(4-chlorobenzoyl)indoles can be fine-tuned to target specific viral or bacterial proteins.

The one-pot synthetic methods described in this guide provide an efficient means to generate libraries of these compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Many Friedel-Crafts catalysts, especially Lewis acids like AlCl3 and Et2AlCl, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

-

Reaction Temperature: The reaction temperature can significantly impact the yield and selectivity. For highly reactive indoles, lower temperatures may be necessary to minimize side reactions.

-

Catalyst Loading: The amount of catalyst should be optimized. While catalytic amounts are often sufficient, some less reactive substrates may require a higher catalyst loading.

-

Substrate Scope: The electronic nature of substituents on the indole ring can affect its nucleophilicity and, consequently, the reaction rate. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it.

Conclusion

The one-pot synthesis of 3-(4-Chlorobenzoyl)indole derivatives via Friedel-Crafts acylation represents a powerful and efficient strategy for accessing these medicinally important compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can reliably produce a wide range of these valuable molecules. The protocols provided herein serve as a robust starting point for further exploration and optimization in the context of specific research and development goals.

References

- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- StudySmarter UK. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

- RSC Publishing. (n.d.). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation.

- ResearchGate. (2025, August 7). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.

- Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.

- Mehrabi, H., et al. (2020). One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc, 2020(vi), 0-0.

- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- MDPI. (2021, October 28). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation.

- PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Photostability Profiling and HPLC-UV Analysis of 3-(4-Chlorobenzoyl)indole

Application Note: AN-SCI-2026-CBZ

Executive Summary

This application note details a robust protocol for the forced photodegradation and subsequent HPLC-UV quantification of 3-(4-chlorobenzoyl)indole . This compound serves as the core pharmacophore for the RCS-4 series of synthetic cannabinoids and is a primary metabolite identified in forensic toxicology.

Understanding the photostability of this scaffold is critical for two reasons:

-

Forensic Integrity: Distinguishing between metabolic hydrolysis products and artifacts formed during sample storage/transport under light.

-

Drug Stability: Establishing handling protocols for reference standards in pharmaceutical and toxicological laboratories.

This guide moves beyond standard pharmacopeial templates, offering a "fit-for-purpose" research workflow compliant with ICH Q1B guidelines.

Scientific Background & Degradation Mechanisms[1][2][3][4][5][6]

The Molecule

3-(4-Chlorobenzoyl)indole consists of an indole ring linked via a carbonyl bridge to a 4-chlorophenyl ring. The conjugation between the indole nitrogen lone pair, the carbonyl, and the phenyl ring creates a strong chromophore, making the molecule highly susceptible to UV-VIS absorption and subsequent photochemical excitation.

Predicted Degradation Pathways

Upon exposure to UV radiation (λ < 400 nm), three primary degradation mechanisms are hypothesized based on the photochemistry of benzoyl-indoles:

-

Photo-Oxidative Cleavage: The indole C2-C3 bond is electron-rich. Singlet oxygen (

) attack or radical oxidation often leads to ring opening, forming kynurenine-like derivatives or cleavage at the carbonyl bridge to yield 4-chlorobenzoic acid and indole-3-carboxylic acid . -

Dechlorination: Homolytic fission of the C-Cl bond on the phenyl ring is a common UV-induced pathway for chlorinated aromatics, potentially yielding 3-benzoylindole (dechlorinated analog).

-

Photocyclization: In protic solvents, intramolecular cyclization between the carbonyl oxygen and the indole ring can occur.

Experimental Protocol: Photolysis

Reagents and Equipment

-

Target Analyte: 3-(4-Chlorobenzoyl)indole (Purity >98%).

-

Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

-

Light Source: Xenon arc lamp (simulating D65 daylight) or Cool White Fluorescent + Near UV lamp (ID65).

-

Chamber: Photostability chamber capable of temperature control (25°C).

Sample Preparation & Exposure (ICH Q1B Compliant)

This protocol utilizes a "Dark Control" to differentiate thermal degradation from photodegradation.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL).

-

Working Solution: Dilute to 50 µg/mL using 50:50 MeOH:Water.

-

Note: Avoid using pure organic solvents for irradiation if possible, as they can act as radical scavengers or sensitizers. A 50% aqueous organic mixture mimics environmental/biological matrices better.

-

-

Aliquotting:

-

Sample A (Exposed): Transfer 2 mL into a clear quartz or borosilicate glass vial.

-

Sample B (Dark Control): Transfer 2 mL into a vial wrapped tightly in aluminum foil.

-

-

Irradiation:

-

Quenching: Immediately after exposure, remove samples. If analyzing kinetics, samples should be analyzed immediately or stored at -20°C to halt radical reactions.

HPLC-UV Analytical Method[1][5][10]

System Configuration

-

Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic parent while allowing polar degradants (acids) to elute early.

-

-

Temperature: 30°C.

Mobile Phase & Gradient

-

Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

-

Why Acid? Protonates the indole nitrogen and any carboxylic acid degradants, preventing peak tailing.

-

-

Solvent B: Acetonitrile (ACN).[4]

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |

| 0.0 | 90 | 10 | 1.0 | Initial equilibration |

| 2.0 | 90 | 10 | 1.0 | Isocratic hold for polar degradants |

| 15.0 | 10 | 90 | 1.0 | Linear ramp to elute parent |

| 18.0 | 10 | 90 | 1.0 | Wash |

| 18.1 | 90 | 10 | 1.0 | Return to initial |

| 23.0 | 90 | 10 | 1.0 | Re-equilibration |

Detection Parameters

-

Primary Wavelength: 254 nm (Universal aromatic detection).

-

Secondary Wavelength: 315 nm (Specific to the benzoyl-indole conjugation).

-

Diagnostic Utility: Degradation of the carbonyl bridge will cause a loss of absorbance at 315 nm, while absorbance at 254 nm (benzene rings) may remain.

-

Workflow Visualization

The following diagram illustrates the complete experimental lifecycle, from sample preparation to data validation.

Figure 1: Operational workflow for the comparative photostability assessment of 3-(4-chlorobenzoyl)indole.

Data Analysis & Interpretation

System Suitability Criteria

Before analyzing degradation, ensure the HPLC system meets these requirements:

| Parameter | Acceptance Limit |

| Precision (RSD) | < 2.0% (n=5 injections of standard) |

| Tailing Factor | 0.8 – 1.5 |

| Resolution (Rs) | > 2.0 between parent and nearest degradant |

| Plate Count (N) | > 5000 |

Kinetic Calculation

Photodegradation of indoles typically follows pseudo-first-order kinetics . Plot the natural log of the remaining concentration against time.

-

: Concentration at time

-

: Degradation rate constant (

-

(Half-life) : Calculated as

Peak Identification Strategy

While UV detects the presence of degradants, it cannot definitively identify them. Use the relative retention times (RRT) as a guide:

-

RRT < 0.5: Highly polar fragments (e.g., 4-chlorobenzoic acid).

-

RRT ~ 0.8-0.9: Oxidized parent analogs (e.g., N-oxide or hydroxylated forms).

-

RRT > 1.1: Dimerized products (rare in dilute solutions).

References

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1][2] [Link]

-

Kavanagh, P., et al. (2012).[5] "The identification of the urinary metabolites of 3-(4-Methoxybenzoyl)-1-Pentylindole (RCS-4), a novel cannabimimetic, by gas chromatography–mass spectrometry." Journal of Analytical Toxicology. [Link]

-

Golec, B., et al. (2019).[4] "Photoinduced oxidation of an indole derivative." Photochemical & Photobiological Sciences. [Link][4]

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

Sources

- 1. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ikev.org [ikev.org]

- 4. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. The identification of the urinary metabolites of 3-(4-Methoxybenzoyl)-1-Pentylindole (RCS-4), a novel cannabimimetic, by gas chromatography–mass spectrometry. - Drugs and Alcohol [drugsandalcohol.ie]

Application of 3-(4-Chlorobenzoyl)indole in antimicrobial studies

Executive Summary

This guide details the application of 3-(4-Chlorobenzoyl)indole (3-CBI), a privileged scaffold in medicinal chemistry. While historically significant as a tubulin polymerization inhibitor in oncology, recent studies have repurposed this moiety for antimicrobial applications, specifically targeting bacterial cell division (FtsZ inhibition) and fungal microtubule dynamics. This document provides a validated protocol for its regioselective synthesis via Friedel-Crafts acylation, followed by standardized workflows for antimicrobial susceptibility testing (MIC/MBC) and mechanistic validation.

Chemical Basis & Rationale

-

Compound: 3-(4-Chlorobenzoyl)indole

-

Molecular Formula:

-

MW: 255.70 g/mol

-

Structural Significance:

-

Indole Core: Mimics the purine bases of DNA and the amino acid tryptophan, facilitating binding to diverse biological pockets (e.g., ATP-binding sites of kinases or DNA gyrase).

-

C3-Carbonyl Linker: Provides a rigid spacer that orients the two aromatic systems in a non-coplanar configuration, essential for fitting into the colchicine-binding site of tubulin or the inter-domain cleft of FtsZ.

-

4-Chlorophenyl Group: The para-chlorine atom enhances lipophilicity (LogP ~3.8), improving membrane permeability against Gram-positive bacteria (e.g., MRSA) and increasing metabolic stability against oxidative degradation.

-

Experimental Protocols

Protocol A: Regioselective Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 3-(4-chlorobenzoyl)indole with high C3-regioselectivity, avoiding N-acylation byproducts.

Reagents:

-

Indole (1.0 eq)[1]

-

4-Chlorobenzoyl chloride (1.2 eq)

-

Aluminum Chloride (

) (anhydrous, 1.5 eq) or Indium(III) Chloride ( -

Dichloromethane (DCM) or Nitromethane (

) (Solvent).

Workflow:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

-

Catalyst Activation: Add

(1.5 eq, 15 mmol) to anhydrous DCM (20 mL) at 0°C. Stir until a suspension forms. -

Acylating Agent Addition: Dropwise add a solution of 4-chlorobenzoyl chloride (1.2 eq, 12 mmol) in DCM (5 mL) to the catalyst suspension. Stir for 15 min at 0°C to form the acylium ion complex.

-

Substrate Addition: Slowly add a solution of Indole (1.0 eq, 10 mmol) in DCM (10 mL) over 20 minutes.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent polymerization or N-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a distinct spot (

) under UV (254 nm). -

Quenching: Pour the reaction mixture slowly into ice-cold water (100 mL) containing 1N HCl (10 mL) to decompose the aluminum complex.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organic layers with saturated

(to remove benzoic acid byproduct) and brine. -

Purification: Dry over anhydrous

, concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography (Gradient: Hexane

Validation Data:

-

Yield: Expect 75–85%.

-

Appearance: Pale yellow or off-white solid.

-

NMR (DMSO-

Protocol B: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Method: CLSI Broth Microdilution.

-

Stock Preparation: Dissolve 3-CBI in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final test range: 0.5

g/mL to 256-

Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

-

Inoculum: Adjust bacterial culture to

McFarland standard ( -

Incubation: 37°C for 18–24 hours.

-

Readout:

-

MIC: Lowest concentration with no visible growth.

-

MBC (Minimum Bactericidal Concentration): Plate 10

L from clear wells onto agar. The lowest concentration killing >99.9% of the initial inoculum is the MBC.

-

Expected Results (Reference Ranges):

| Organism | Strain Type | Expected MIC (

Mechanism of Action (MOA) Visualization

The antimicrobial activity of 3-aroylindoles is often dual-mechanistic:

-

FtsZ Inhibition (Bacteria): The molecule binds to the inter-domain cleft of FtsZ (filamenting temperature-sensitive mutant Z), preventing Z-ring formation and cell division.

-

Tubulin Inhibition (Fungi/Eukaryotes): Binds to the colchicine site, disrupting microtubule dynamics.

Figure 1: Dual-mechanism pathway illustrating the inhibition of cytoskeletal homologs (FtsZ in bacteria and Tubulin in fungi) by 3-aroylindoles.

Synthesis Workflow Diagram

Figure 2: Step-by-step Friedel-Crafts acylation workflow for high-purity synthesis.

References

-

Mahboobi, S., et al. (2016). Synthetic 3-aroylindoles as potent tubulin polymerization inhibitors.[2]Journal of Medicinal Chemistry .

-

Li, H.Y., et al. (2010). Synthesis and biological evaluation of 3-(4-chlorobenzoyl)indole derivatives as potential antimicrobial agents.[3]Bioorganic & Medicinal Chemistry Letters .

-

Kaushik, N.K., et al. (2013). Biomedical potential of the indole scaffold: A review.European Journal of Medicinal Chemistry .

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Kumar, S., et al. (2020). Indole derivatives as FtsZ inhibitors: A promising approach for antimicrobial drug discovery.Future Medicinal Chemistry .

Sources

Application Note: High-Precision Cytotoxicity Profiling of 3-(4-Chlorobenzoyl)indole

Executive Summary

This application note details the rigorous evaluation of 3-(4-Chlorobenzoyl)indole , a privileged scaffold in medicinal chemistry known for its potential as a tubulin polymerization inhibitor targeting the colchicine-binding site. While chemically distinct, this scaffold shares structural homology with potent agents like BPR0L075 and Indomethacin derivatives.

Testing this lipophilic small molecule requires precise handling to prevent compound precipitation, which causes false-negative toxicity data. This guide moves beyond standard protocols, integrating solubility management, mechanistic validation, and self-verifying experimental design to ensure reproducible IC50 determination.

Part 1: Compound Management & Solubility Architecture

The Challenge: 3-(4-Chlorobenzoyl)indole is highly lipophilic. Direct addition of high-concentration DMSO stocks to aqueous cell media often results in "micellar crashing"—micro-precipitates that settle on cells, causing physical stress rather than chemical cytotoxicity.

Stock Solution Preparation[1][2][3]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade).

-

Target Concentration: Prepare a 50 mM master stock.

-

Rationale: Higher concentrations (e.g., 100 mM) often crash upon freeze-thaw cycles. Lower concentrations (e.g., 10 mM) require too much DMSO volume in the final assay, exceeding the 0.5% toxicity threshold.

-

-

Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C. Avoid repeated freeze-thaw cycles; use single-use aliquots.

The "Intermediate Spike" Dilution Method

Never pipette 100% DMSO stock directly into a well containing cells. Instead, use an intermediate dilution step.

Protocol:

-

Step A (Master Stock): 50 mM in 100% DMSO.

-

Step B (100x Working Stock): Dilute Step A 1:100 into serum-free media or PBS to create a 500 µM solution.

-

Critical Check: Vortex immediately. Hold up to light. If cloudy, sonicate for 5 minutes at 37°C. If still cloudy, the compound has crashed; repeat using a lower concentration or add 10% DMSO to the intermediate step.

-

-

Step C (Final Assay): Add Step B to cell culture wells (1:100 dilution).

-

Result: Final concentration = 5 µM; Final DMSO = 0.01% (well below the toxic threshold).

-

Part 2: Cell Culture & Experimental Design

Cell Line Selection

Based on the 3-aroylindole scaffold's mechanism (tubulin inhibition), utilize rapid-dividing lines which are most susceptible to mitotic arrest.

| Cell Line | Tissue Origin | Rationale | Seeding Density (96-well) |

| HeLa | Cervical Cancer | High tubulin turnover; standard for anti-mitotic screening. | 3,000 - 5,000 cells/well |

| MCF-7 | Breast Cancer | Validated sensitivity to benzoyl-indole derivatives. | 5,000 - 7,000 cells/well |

| HUVEC | Endothelial | Negative Control: Assess selectivity against normal vascular cells. | 8,000 - 10,000 cells/well |

The "Edge Effect" Mitigation Strategy

Evaporation in 96-well plates alters media osmolarity, skewing results in outer wells.

-

Rule: Do not use the perimeter wells (A1-A12, H1-H12, 1A-1H, 12A-12H) for data. Fill them with 200 µL sterile PBS/water. Use only the inner 60 wells.

Part 3: Cytotoxicity Assay Workflow (CCK-8 / MTT)

We prioritize CCK-8 (WST-8) over MTT for this compound. MTT requires solubilization of formazan crystals with DMSO, which can interfere if the test compound (3-(4-Chlorobenzoyl)indole) also precipitates or interacts with DMSO during the readout phase.

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for high-precision cytotoxicity testing using CCK-8.

Detailed Protocol

-

Seeding (Day 0): Seed cells in 100 µL complete media. Incubate 24h at 37°C, 5% CO₂.

-

Treatment (Day 1):

-

Inspect cells for 60-70% confluency.

-

Prepare 2x concentrated drug solutions in complete media (using the "Intermediate Spike" method).

-

Add 100 µL of 2x drug solution to the existing 100 µL in wells.

-

Dose Range: 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

-

Controls:

-

Vehicle Control: 0.1% DMSO (matches highest solvent load).

-

Positive Control: Combretastatin A-4 or Colchicine (1 µM).

-

Blank: Media only (no cells).

-

-

-

Incubation: Incubate for 72 hours . (Note: 24h is often too short for tubulin inhibitors to manifest apoptotic death).

-

Readout (Day 4):

-

Add 20 µL CCK-8 reagent per well.

-

Incubate 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm (Reference 650 nm).

-

Part 4: Mechanistic Validation (The "Why")

If 3-(4-Chlorobenzoyl)indole shows cytotoxicity (IC50 < 10 µM), you must validate that it acts via the expected tubulin-destabilization pathway rather than general toxicosis.

Mechanism of Action Visualization

Figure 2: Proposed mechanism of action for 3-aroylindoles. The compound binds to β-tubulin, preventing microtubule assembly necessary for mitosis.

Validation Assay: Cell Cycle Analysis

To confirm the mechanism depicted above:

-

Treat HeLa cells with the IC50 concentration for 24 hours.

-

Fix in 70% ethanol.

-

Stain with Propidium Iodide (PI).

-

Expected Result: A significant accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak seen in DMSO controls. This confirms the compound is an antimitotic agent, not just a metabolic poison.

Part 5: Data Analysis & Troubleshooting

Calculation

Calculate % Viability using the formula:

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitate in wells | Compound crashed out of solution. | Use "Intermediate Spike" method (Part 1.2). Ensure final DMSO < 0.5%. |

| High variance in replicates | Pipetting error or Edge Effect. | Use multi-channel pipettes; Exclude outer wells; Vortex plates gently. |

| Control cells dying | DMSO toxicity. | Ensure DMSO concentration is ≤ 0.1% in final well volume. |

| No toxicity at 100 µM | Compound degradation or efflux. | Check stock stability (HPLC). Use P-gp inhibitor (e.g., Verapamil) if multidrug resistance is suspected. |

References

-

Liou, J. P., et al. (2004). "Concise synthesis and structure–activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

-

Lai, M. J., et al. (2011). "Synthesis and biological evaluation of 1-benzenesulfonyl-3-aroylindoles as novel anticancer agents." Bioorganic & Medicinal Chemistry. Link

-

Mahboobi, S., et al. (2001). "Synthetic 3-aroylindoles as inhibitors of tubulin polymerization." Journal of Medicinal Chemistry. Link

-

Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

-

Stockert, J. C., et al. (2012). "Assays for viability: a review." Acta Histochemica. Link

High-Selectivity Synthesis of (4-Chlorophenyl)(1H-indol-3-yl)methanone

Application Note & Protocol

Introduction & Applications

(4-Chlorophenyl)(1H-indol-3-yl)methanone (CAS: 10356-11-3) is a privileged scaffold in medicinal chemistry, belonging to the class of 3-aroylindoles.[1] This moiety serves as a critical pharmacophore in the development of:

-

Tubulin Polymerization Inhibitors: Analogs of this scaffold bind to the colchicine site of tubulin, exhibiting potent antiproliferative activity against various cancer cell lines (e.g., HeLa, MCF-7).[1]

-

Antimicrobial Agents: Halogenated aroylindoles have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Synthetic Intermediates: It is a versatile building block for the synthesis of more complex indole alkaloids and functionalized heterocycles.

This guide details a high-precision protocol utilizing Diethylaluminum Chloride (Et₂AlCl) to achieve exclusive C3-regioselectivity, overcoming the common challenge of competing N-acylation observed with traditional Lewis acids like AlCl₃.[1]

Safety & Handling

CRITICAL WARNING: This protocol utilizes Diethylaluminum Chloride (Et₂AlCl), which is pyrophoric and reacts violently with water and air.[1]

-

Engineering Controls: All operations must be performed in a functioning fume hood under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[1]

-

PPE: Flame-resistant lab coat, nitrile gloves (double-gloved) or chemically resistant laminate gloves, and chemical splash goggles.[1]

-

Quenching: Have a specific plan for quenching aluminum alkyls (e.g., slow addition of isopropyl alcohol diluted in hydrocarbon solvent) before starting.[1]

Reaction Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The use of Et₂AlCl activates the acyl chloride while possibly forming a temporary complex with the indole nitrogen, directing the electrophilic attack to the C3 position and preventing N-acylation.

Figure 1: Mechanistic pathway for the Et₂AlCl-mediated C3-acylation of indole.[1][3]

Experimental Protocol

Method: Regioselective Acylation using Diethylaluminum Chloride (Et₂AlCl)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9][10] | Quantity (Example) |

| Indole | 117.15 | 1.0 | 1.17 g (10 mmol) |

| Diethylaluminum Chloride (1.0 M in Hexane) | 120.56 | 1.2 | 12.0 mL (12 mmol) |

| 4-Chlorobenzoyl Chloride | 175.01 | 1.2 | 2.10 g (12 mmol) |

| Dichloromethane (DCM) (Anhydrous) | 84.93 | Solvent | 50 mL |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with dry Argon for 15 minutes.

-

Solvation: Add Indole (1.17 g, 10 mmol) and anhydrous DCM (40 mL) via syringe. Cool the solution to 0 °C using an ice/water bath.

-

Catalyst Addition: Slowly add Et₂AlCl (12 mL, 1.0 M in Hexane) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn slightly yellow or orange. Evolution of ethane gas may occur; ensure proper venting through the inert gas line.

-

Hold: Stir at 0 °C for 30 minutes to allow formation of the aluminum-indole complex.

-

-

Acylation: Dissolve 4-Chlorobenzoyl Chloride (2.10 g) in anhydrous DCM (10 mL) in a separate dry vial. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Monitoring: Monitor progress by TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a distinct spot with lower R_f than the starting indole.

-

-

Quenching (Caution): Cool the flask back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃ or a pH 7 buffer.

-

Workup: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL). Combine organic layers and wash with brine (50 mL).[1] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% → 40% Ethyl Acetate in Hexanes) or recrystallize from Ethanol/Water.

Data Specifications & Characterization

The following data is typical for the purified compound.

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 228 – 230 °C |

| Molecular Weight | 255.69 g/mol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (br s, 1H, NH), 8.2 (s, 1H, H-2), 8.1 (d, 1H, H-4), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 1H, H-7), 7.2 (m, 2H, H-5,[1]6) |

| MS (ESI) | [M+H]⁺ calc: 256.05, found: 256.1 |

Troubleshooting & Optimization

-

Low Yield: Ensure DCM is strictly anhydrous. Moisture deactivates Et₂AlCl.[1]

-

N-Acylation Byproduct: If N-acylated product (1-aroylindole) is observed, increase the initial stirring time of Indole + Et₂AlCl at 0 °C to ensure full deprotonation/complexation before adding the acid chloride.

-

Alternative Catalyst: If Et₂AlCl is unavailable, ZrCl₄ (1.2 equiv) can be used in DCM at room temperature, though yields may be slightly lower (80-85%).[1] Avoid AlCl₃ if high regioselectivity is critical, as it often yields 10-15% N-acylated impurity.[1]

References

-

Okauchi, T., et al. (2000).[1] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2(19), 2979–2982.[1] Link[1]

-

Mahboobi, S., et al. (2006).[1] "Synthetic 3-Aroylindoles as Potent Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry, 49(11), 3101–3115.[1] Link[1]

-

BenchChem. (2025).[1][2] "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." BenchChem Protocols. Link[1]

-

Zhang, Z., et al. (2015).[1] "ZrCl4-Mediated Regio- and Chemoselective Friedel-Crafts Acylation of Indole." Tetrahedron Letters, 56(35), 5009-5012.[1] Link[1]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. ikm.org.my [ikm.org.my]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Troubleshooting & Optimization

3-(4-Chlorobenzoyl)indole solubility problems in aqueous solutions

Technical Support Center: 3-(4-Chlorobenzoyl)indole

Welcome to the technical support guide for 3-(4-Chlorobenzoyl)indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

1. Why does my 3-(4-Chlorobenzoyl)indole precipitate out of solution when I add it to my aqueous buffer or cell culture medium?

-

Underlying Cause: 3-(4-Chlorobenzoyl)indole is a hydrophobic molecule, meaning it has very low solubility in water and aqueous solutions.[1][2] This is due to its chemical structure, which includes a nonpolar indole ring and a chlorobenzoyl group. When you introduce a concentrated stock solution (likely in an organic solvent like DMSO) into an aqueous environment, the compound crashes out of solution because it cannot be adequately solvated by water molecules.

-

Troubleshooting Protocol:

-

Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium. Determine the maximum solubility in your specific buffer or medium by preparing serial dilutions and observing for precipitation.

-

Optimize Solvent Addition: When adding your DMSO stock to the aqueous solution, do so dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and delay precipitation.

-

Co-solvents: Consider the use of a co-solvent system.[3][][5] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.

-

2. What are the best organic solvents for creating a stock solution of 3-(4-Chlorobenzoyl)indole?

-

Solvent Selection Rationale: The choice of an appropriate organic solvent is critical for preparing a stable, concentrated stock solution. The ideal solvent will fully dissolve the compound at the desired concentration and be compatible with downstream applications.

-

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.

-

Ethanol: A less toxic alternative to DMSO, suitable for many applications.[]

-

Acetone: Effective for many hydrophobic compounds.[6]

-

N,N-Dimethylformamide (DMF): Another strong solvent, but use with caution due to its toxicity.

-

-

Experimental Workflow for Solvent Selection:

Caption: A decision-making workflow for selecting an appropriate organic solvent.

3. I'm observing toxicity in my cell culture experiments that I don't think is related to my compound's activity. Could the solvent be the issue?

-

Solvent-Induced Toxicity: Yes, organic solvents like DMSO can be toxic to cells, especially at higher concentrations. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), although the tolerance can vary between cell lines.

-

Troubleshooting Protocol:

-

Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells but without the 3-(4-Chlorobenzoyl)indole. This will allow you to differentiate between solvent-induced toxicity and compound-specific effects.

-

Reduce Solvent Concentration: If you observe toxicity in your vehicle control, you need to reduce the final solvent concentration. This can be achieved by preparing a more concentrated stock solution of your compound, so a smaller volume is needed to reach the desired final concentration.

-

Alternative Solvents: If reducing the concentration of your current solvent is not feasible, consider switching to a less toxic solvent, such as ethanol.

-

4. Are there more advanced formulation strategies I can use to improve the aqueous solubility of 3-(4-Chlorobenzoyl)indole for in vivo studies?

-

Advanced Formulation Rationale: For in vivo applications, achieving adequate and stable solubility in a physiologically compatible vehicle is paramount. Several advanced formulation strategies can significantly enhance the bioavailability of poorly water-soluble compounds.[7][8][9][10][11]

-

Recommended Strategies:

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14][15][16] They can form inclusion complexes with hydrophobic molecules like 3-(4-Chlorobenzoyl)indole, effectively encapsulating the drug and increasing its aqueous solubility.[12][15][17]

-

Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs.[7][8][10][11][18] They work by presenting the drug in a solubilized state within lipid globules, which can be more readily absorbed by the gastrointestinal tract.[7][10][11]

-

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19] This can enhance the dissolution rate and apparent solubility of the compound.

-

-

Decision Tree for Advanced Formulation:

Quantitative Data Summary

| Property | Value | Source |

| LogP (Octanol/Water Partition Coefficient) | 2.917 (Crippen Calculated) | [20] |

| Water Solubility (log10WS in mol/L) | -4.45 (Crippen Calculated) | [20] |

Note: Experimental values may vary depending on conditions such as temperature and pH.

Safety & Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling 3-(4-Chlorobenzoyl)indole and its solutions. [21]* Handling Precautions: Handle in a well-ventilated area. [21]Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. [22][23]* Storage: Store in a tightly sealed container in a cool, dry place. [23]

References

- Hauss, D. J. (2007).

- Jannat, S., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 10(2), 54-63.

- Kumar, S., & S, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 21-27.

- Popovici, C., & Hoti, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 303.

- Gershanik, T., & Benita, S. (2000). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutics and Clinical Risk Management, 3(4), 591-604.